1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction using fluorophenyl boronic acids or fluorophenyl halides.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors for better yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can interact with the active sites of enzymes, leading to inhibition of their activity. The fluorophenyl group can enhance binding affinity to certain receptors, making the compound effective in modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-one
- 2-Benzyl-4-(4-bromophenyl)-5-methyl-1,2,4-triazol-3-one
- 2-Benzyl-4-(4-methylphenyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and binding affinity compared to its chlorinated, brominated, or methylated analogs. The fluorine atom’s electronegativity and small size contribute to the compound’s distinct properties, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-12-18-19(11-13-5-3-2-4-6-13)16(21)20(12)15-9-7-14(17)8-10-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIYUUSWRLJCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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